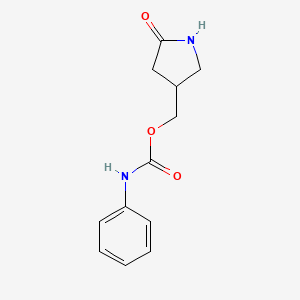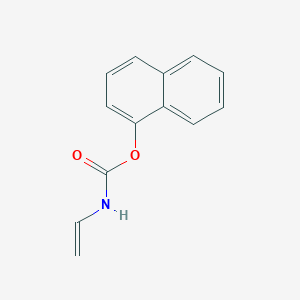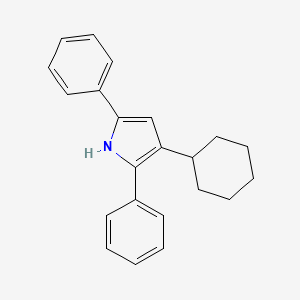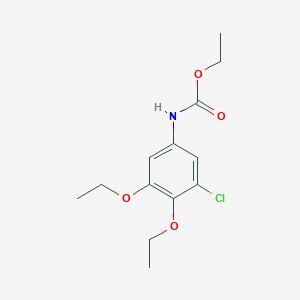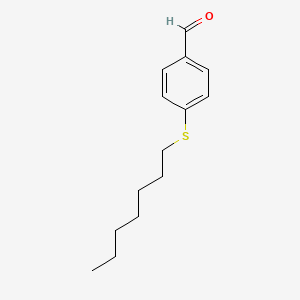
4-(Heptylsulfanyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Heptylsulfanyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzene ring substituted with a heptylsulfanyl group (a seven-carbon chain attached via a sulfur atom) and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with heptylthiol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the heptylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Heptylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The heptylsulfanyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: 4-(Heptylsulfanyl)benzoic acid
Reduction: 4-(Heptylsulfanyl)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
科学的研究の応用
4-(Heptylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of functionalized materials.
Biology: The compound can be used in studies involving the modification of biomolecules and the development of new biochemical assays.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism of action of 4-(Heptylsulfanyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group typically acts as an electrophile, reacting with nucleophiles to form various products. The heptylsulfanyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
類似化合物との比較
Similar Compounds
4-(Methylsulfanyl)benzaldehyde: Similar structure but with a shorter alkyl chain.
4-(Ethylsulfanyl)benzaldehyde: Similar structure with a two-carbon alkyl chain.
4-(Butylsulfanyl)benzaldehyde: Similar structure with a four-carbon alkyl chain.
Uniqueness
4-(Heptylsulfanyl)benzaldehyde is unique due to its longer heptyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs
特性
CAS番号 |
88357-17-9 |
|---|---|
分子式 |
C14H20OS |
分子量 |
236.37 g/mol |
IUPAC名 |
4-heptylsulfanylbenzaldehyde |
InChI |
InChI=1S/C14H20OS/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3 |
InChIキー |
ORGFCUHAVYPHTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSC1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
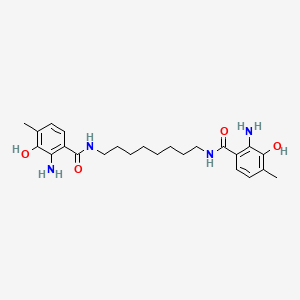
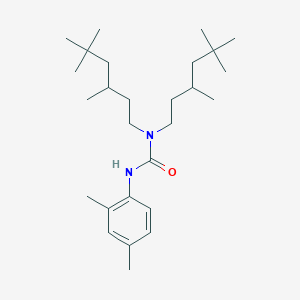
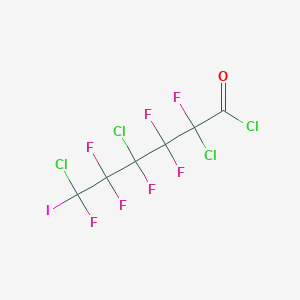
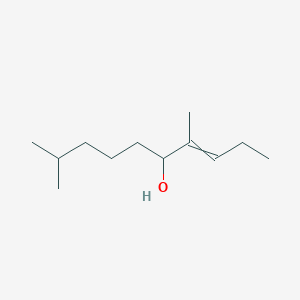
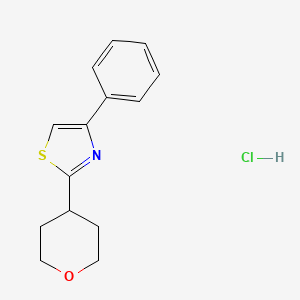
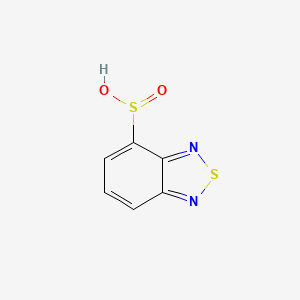
![2-[2-Bromoprop-2-enyl(methyl)amino]ethanol](/img/structure/B14402907.png)
